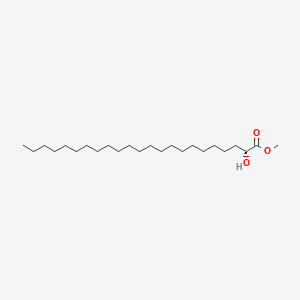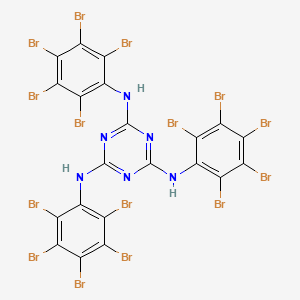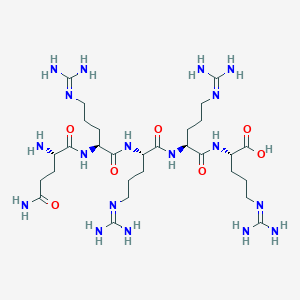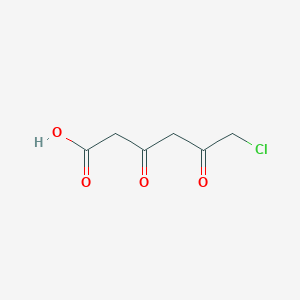
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a hexanoic acid esterified with a dibenzylamino group and a hydroxy-methylhexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with an alcohol derivative, followed by the introduction of the dibenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism by which Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of hexanoic acid and derivatives with different substituents on the amino and hydroxy groups. Examples include:
- Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxybutyl ester
- Hexanoic acid 2-ethyl-hexadecyl ester
Uniqueness
Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is unique due to its specific stereochemistry and the presence of both dibenzylamino and hydroxy-methylhexyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
871949-01-8 |
|---|---|
分子式 |
C27H39NO3 |
分子量 |
425.6 g/mol |
IUPAC名 |
[(2S,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] hexanoate |
InChI |
InChI=1S/C27H39NO3/c1-4-5-8-17-27(30)31-21-26(29)25(18-22(2)3)28(19-23-13-9-6-10-14-23)20-24-15-11-7-12-16-24/h6-7,9-16,22,25-26,29H,4-5,8,17-21H2,1-3H3/t25-,26+/m0/s1 |
InChIキー |
QZVFMGPBMKBFFB-IZZNHLLZSA-N |
異性体SMILES |
CCCCCC(=O)OC[C@H]([C@H](CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
正規SMILES |
CCCCCC(=O)OCC(C(CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)


![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)


![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)

